

In-Depth Technical Guide: Ald-Ph-PEG6-Boc in Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Ald-Ph-PEG6-Boc

Cat. No.: B605303

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This guide provides a comprehensive overview of the chemical properties, calculations, and common applications of **Ald-Ph-PEG6-Boc**, a bifunctional linker critical in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical properties of **Ald-Ph-PEG6-Boc** are summarized below. These values are essential for accurate experimental design and reagent preparation.

Property	Value
Chemical Formula	C ₂₈ H ₄₅ NO ₁₀
Molecular Weight	555.66 g/mol
Exact Mass	555.30435 g/mol

Calculations for Experimental Protocols

Accurate calculations are paramount for successful conjugation and labeling experiments. The following section details the necessary formulas for preparing stock solutions and determining molar ratios.

Molar Concentration Calculation

To prepare a stock solution of a specific molarity, the following formula is used:

$$\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Molecular Weight (g/mol)} \times \text{Volume (L)}$$

- Example: To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of **Ald-Ph-PEG6-Boc**:
 - $\text{Mass} = 0.010 \text{ mol/L} \times 555.66 \text{ g/mol} \times 0.001 \text{ L} = 0.0055566 \text{ g} = 5.56 \text{ mg}$

Molar Ratio Calculation for Conjugation

When conjugating **Ald-Ph-PEG6-Boc** to a protein or antibody, it is crucial to control the molar ratio of the linker to the protein to achieve the desired degree of labeling.

$$\text{Moles of Linker} = (\text{Mass of Linker (g)}) / (\text{Molecular Weight of Linker (g/mol)})$$

$$\text{Moles of Protein} = (\text{Mass of Protein (g)}) / (\text{Molecular Weight of Protein (g/mol)})$$

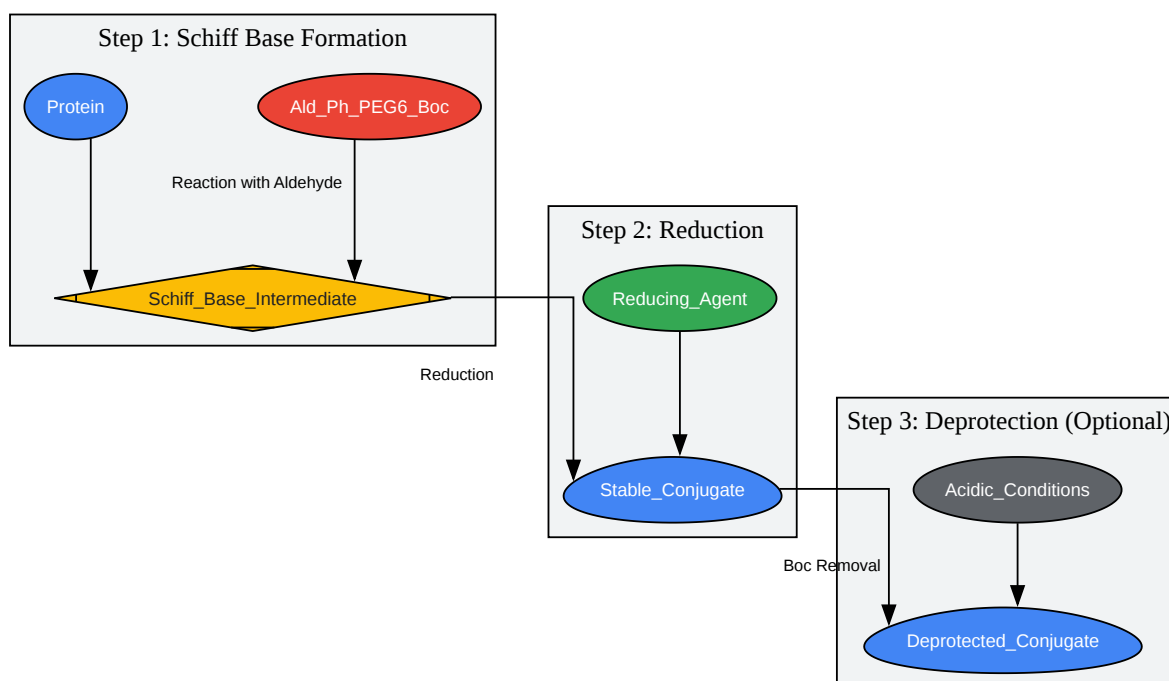
$$\text{Molar Ratio} = \text{Moles of Linker} / \text{Moles of Protein}$$

- Example: To achieve a 20-fold molar excess of linker to a 150 kDa antibody:
 - Calculate moles of antibody: Assuming 1 mg of antibody (0.001 g) with a molecular weight of 150,000 g/mol .
 - $\text{Moles of Antibody} = 0.001 \text{ g} / 150,000 \text{ g/mol} = 6.67 \times 10^{-9} \text{ mol}$
 - Calculate required moles of linker:
 - $\text{Moles of Linker} = 20 \times 6.67 \times 10^{-9} \text{ mol} = 1.33 \times 10^{-7} \text{ mol}$
 - Calculate mass of linker required:
 - $\text{Mass of Linker} = 1.33 \times 10^{-7} \text{ mol} \times 555.66 \text{ g/mol} = 7.39 \times 10^{-5} \text{ g} = 0.0739 \text{ mg}$

Experimental Workflow: Reductive Amination

Ald-Ph-PEG6-Boc is commonly used in bioconjugation via reductive amination. The aldehyde group on the phenyl ring reacts with primary amines (such as lysine residues on proteins) to

form an initial Schiff base, which is then reduced to a stable secondary amine linkage. The Boc-protected amine on the other end of the PEG linker can be deprotected for subsequent conjugation steps.



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Caption: Reductive amination workflow using **Ald-Ph-PEG6-Boc**.

Detailed Experimental Protocol: Antibody Conjugation via Reductive Amination

This protocol outlines a general procedure for conjugating **Ald-Ph-PEG6-Boc** to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

- Antibody in a suitable buffer (e.g., PBS, pH 7.4)
- **Ald-Ph-PEG6-Boc**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Cyanoborohydride (NaBH_3CN) solution (e.g., 1M in 10 mM NaOH)
- Quenching solution (e.g., 1M Tris-HCl, pH 7.4)
- Purification system (e.g., size-exclusion chromatography or dialysis)

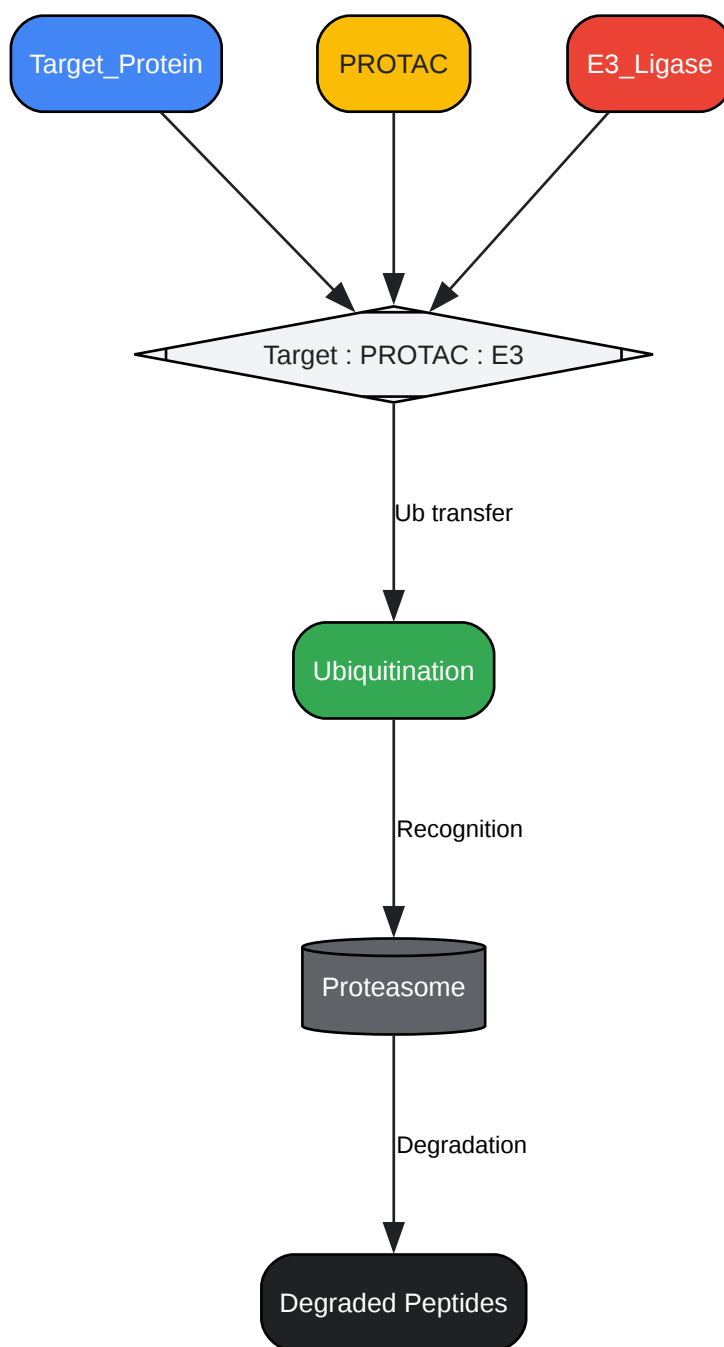
Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.
 - Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
- Linker Preparation:
 - Prepare a stock solution of **Ald-Ph-PEG6-Boc** in anhydrous DMSO (e.g., 10 mM). Vortex to ensure complete dissolution.
- Conjugation Reaction:
 - Add the calculated volume of the **Ald-Ph-PEG6-Boc** stock solution to the antibody solution to achieve the desired molar excess.
 - Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
 - Add the reducing agent (e.g., sodium cyanoborohydride) to a final concentration of approximately 20 mM.

- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add the quenching solution to the reaction mixture to consume any unreacted aldehyde groups.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove excess linker and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
- Characterization:
 - Characterize the final conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Signaling Pathway Visualization: PROTAC-Mediated Protein Degradation

Ald-Ph-PEG6-Boc serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Caption: PROTAC-mediated protein degradation pathway.

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